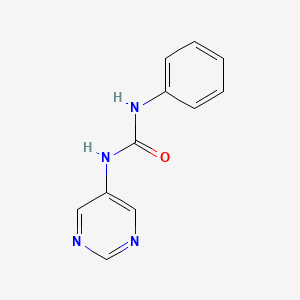![molecular formula C15H10BrCl2N3O2 B2766954 3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime CAS No. 339279-66-2](/img/structure/B2766954.png)
3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime (3-BP-2-DCHP-3-OPO) is a novel compound that was first synthesized in 2019 by a group of researchers at the University of Tokyo. It is a member of the hydrazonoxime family and is characterized by its unique structure and properties. 3-BP-2-DCHP-3-OPO has been studied extensively for its potential applications in various scientific fields such as drug design and development, organic synthesis, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Novel Synthetic Routes and Heterocyclic Derivatives : A study conducted by Abdel-Khalik, Agamy, and Elnagdi (2000) explored the reactivity of 2-Arylhydrazono-3-oxopropanals with hydroxylamine hydrochloride, leading to the synthesis of oximes and their subsequent transformation into various heterocyclic compounds such as isoxazoles and arylazopyrazoles. This demonstrates a novel synthetic pathway for creating derivatives with potential application in pharmaceutical research (Abdel-Khalik, Agamy, & Elnagdi, 2000).
Antioxidant Properties : Puntel et al. (2008) investigated the antioxidant and toxic properties of a similar oxime compound, highlighting its potential as an antioxidant compound due to its ability to decrease hydrogen peroxide-induced lipid peroxidation in vitro. Such findings suggest the applicability of oxime derivatives in developing antioxidant therapies (Puntel et al., 2008).
Antimicrobial and Antifungal Activities : Buchta et al. (2004) evaluated the antimicrobial and antifungal activities of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against a range of yeasts and molds, demonstrating broad-spectrum activity that suggests the potential for developing new antifungal agents (Buchta et al., 2004).
Chemical Characterization and Mechanistic Studies
Mechanistic Insights into Nucleophilic Reactivation : Delfino and Figueroa-Villar (2009) modeled the reactivation of organophosphorus-inhibited acetylcholinesterase by oximes, proposing a three-step mechanism and suggesting the exploration of hydrazones as potential reactivators. This mechanistic insight could inform the design of new antidotes for organophosphorus poisoning (Delfino & Figueroa-Villar, 2009).
Synthesis of Heterocyclic Compounds and Anticonvulsant Activity : Unverferth et al. (1998) synthesized a series of 3-aminopyrroles and evaluated their anticonvulsant activity, revealing compounds with considerable activity and low neurotoxicity, thereby showcasing the therapeutic potential of these heterocyclic compounds (Unverferth et al., 1998).
Propiedades
IUPAC Name |
(2E,3E)-1-(4-bromophenyl)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-hydroxyiminopropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2N3O2/c16-10-3-1-9(2-4-10)15(22)14(8-19-23)21-20-13-6-11(17)5-12(18)7-13/h1-8,20,23H/b19-8+,21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEMKWWWQRPHKY-MWQMANNASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=NO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=N/NC2=CC(=CC(=C2)Cl)Cl)/C=N/O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![2-[2,4-dioxo-3-(thien-2-ylmethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2766873.png)
![5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2766874.png)
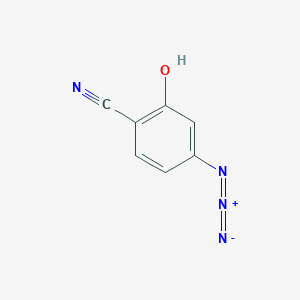
![2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2766877.png)
![4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2766878.png)
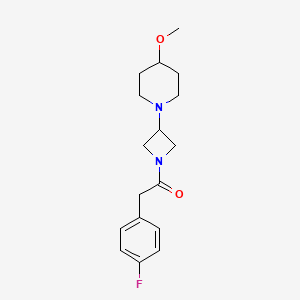
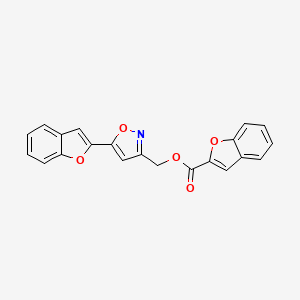

![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2766888.png)
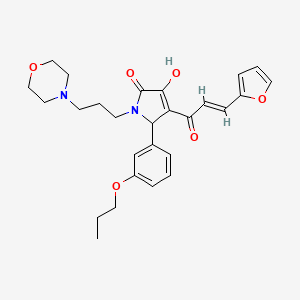
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2766893.png)
